molecular formula C6H3F5N2 B1273121 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine CAS No. 675602-89-8

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B1273121
CAS RN: 675602-89-8
M. Wt: 198.09 g/mol
InChI Key: GJYDRBORZUFFEB-UHFFFAOYSA-N
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Description

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Comprehensive Analysis of 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine Applications

The compound 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is a trifluoromethylpyridine derivative, which is a key structural motif in various active agrochemical and pharmaceutical ingredients. Below is a detailed analysis of its applications across different scientific fields.

Agrochemical Industry

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine: plays a significant role in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals having acquired ISO common names . The compound’s derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, are in high demand as chemical intermediates for synthesizing crop-protection products .

Pharmaceutical Industry

In the pharmaceutical sector, several TFMP derivatives, including 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine , have been granted market approval. These compounds are used in the development of drugs due to their unique physicochemical properties imparted by the fluorine atom and the pyridine moiety . The presence of fluorine atoms significantly affects the biological activities and physical properties of these compounds.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Compounds

The compound is used in the synthesis of fluorinated organic chemicals, which is an important research topic due to the effects of fluorine on the biological activities and physical properties of compounds. The development of fluorinated compounds has been crucial in advancing the agrochemical, pharmaceutical, and functional materials fields .

Energetic Materials

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine: derivatives exhibit properties that make them potential candidates for insensitive high-energy materials. These include high density, poor water solubility, high thermal stability, superior mechanical sensitivity, and acceptable detonation properties .

Radiobiology

Derivatives of this compound are being researched for use in radiobiology, particularly as imaging agents for various biological applications. The synthesis of 18 F-substituted pyridines, which are of special interest in this field, is an area of active research .

Fluorine Chemistry

The compound contributes to the field of fluorine chemistry, where the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. It is part of the ongoing development of fluorinated chemicals, which has seen a steady increase in interest over the years .

Functional Materials

Lastly, the compound’s derivatives are being explored for their application in the creation of functional materials. The unique characteristics of the fluorine atom and the pyridine moiety offer novel properties that can be leveraged in the design of advanced materials .

Safety and Hazards

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapour .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYDRBORZUFFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382312
Record name 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine

CAS RN

675602-89-8
Record name 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-89-8
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